
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that features a benzofuran ring system with a hydroxy group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.
Addition of the Acetonitrile Group: This step can be accomplished through nucleophilic substitution reactions using acetonitrile as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, which may have different biological activity.
2-(6-Hydroxybenzofuran-3-yl)acetonitrile: Lacks the chiral center, which may affect its properties.
2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The methoxy group may alter its reactivity and applications.
Uniqueness
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is unique due to its specific chiral configuration and functional groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5,7,12H,3,6H2/t7-/m1/s1 |
Clave InChI |
NQZYZQFDZZXHSC-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](C2=C(O1)C=C(C=C2)O)CC#N |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


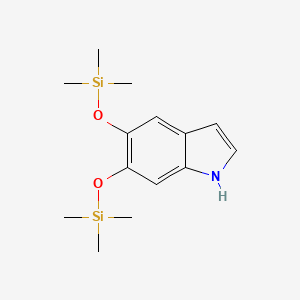
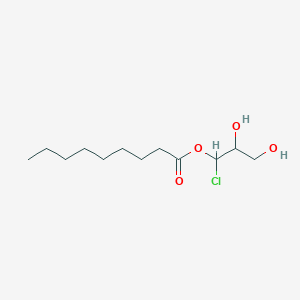
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

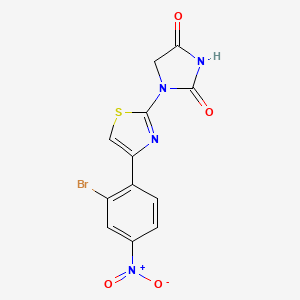
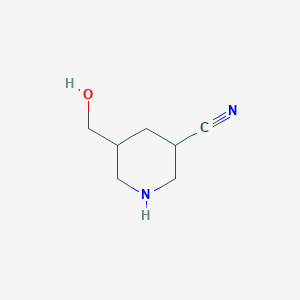
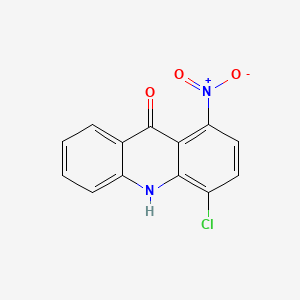
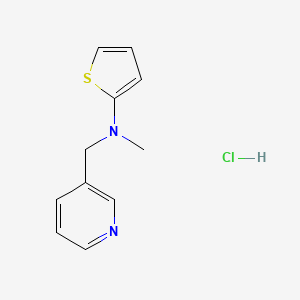
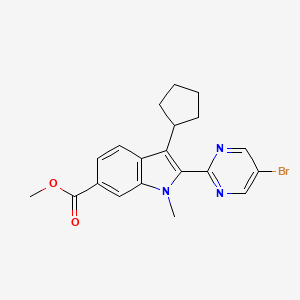
![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)


